molecular formula C9H11BrO3S B1383221 2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol CAS No. 1823247-06-8

2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol

Cat. No. B1383221
CAS RN: 1823247-06-8
M. Wt: 279.15 g/mol
InChI Key: IOAWYKPANBMOSV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonyl chloride, specifically 3-Bromo-5-methyl-benzenesulfonyl chloride . Benzenesulfonyl chloride is a type of sulfonyl chloride where the sulfonyl group is directly linked to the carbon of a phenyl group .


Synthesis Analysis

While specific synthesis methods for “2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol” are not available, compounds like 1,3,5-Tris(bromomethyl)benzene are typically used in the synthesis of ligands and dendrimeric monomers .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Intermediate in Coenzyme Q10 Synthesis : Kuang Zhi-min (2008) described the synthesis of a key intermediate for Coenzyme Q10, highlighting the utility of benzenesulfonyl derivatives in synthesizing biologically relevant molecules. The study demonstrates the potential of using similar compounds in complex organic synthesis processes Kuang Zhi-min, 2008.

  • Photosensitizers for Cancer Treatment : M. Pişkin, E. Canpolat, Ö. Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivatives, displaying high singlet oxygen quantum yields, indicating their potential as photosensitizers in photodynamic therapy for cancer Pişkin, Canpolat, & Öztürk, 2020.

  • Reversible Thermal Isomerization : V. Vasin, V. V. Razin, Yu. A. Markelova, Yu. Yu. Masterova (2015) discussed the reversible thermal isomerization of a benzenesulfonyl-containing compound, showcasing the chemical reactivity and potential for structural transformation of similar molecules under specific conditions Vasin, Razin, Markelova, & Masterova, 2015.

Material and Molecular Engineering

  • Novel Polydentate Chiral Amino Alcohols : S. Kai (2012) synthesized novel polydentate chiral amino alcohols starting from L-benzene glycine, indicating the versatility of benzenesulfonyl derivatives in creating chiral compounds for potential application in asymmetric synthesis and catalysis Kai, 2012.

  • Solid-Phase Synthesis and Chemical Properties : J. Kočí, V. Krchňák (2010) explored the solid-phase synthesis and chemical properties of compounds that could undergo transformations to complex fused heterocycles, illustrating the role of sulfonamide derivatives in developing new heterocyclic compounds with potential pharmacological applications Kočí & Krchňák, 2010.

properties

IUPAC Name

2-(3-bromo-5-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-4-8(10)6-9(5-7)14(12,13)3-2-11/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAWYKPANBMOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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